An In-depth Technical Guide to Calcium 1-Glycerophosphate: Chemical Properties and Structure
An In-depth Technical Guide to Calcium 1-Glycerophosphate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium 1-glycerophosphate, also known as calcium alpha-glycerophosphate, is the calcium salt of glycerophosphoric acid. It serves as a valuable source of both calcium and phosphorus, two minerals essential for numerous physiological processes, most notably bone mineralization.[1] Commercially, it is often available as a mixture of the alpha and beta isomers.[1][2][3] This compound is recognized as Generally Recognized as Safe (GRAS) by the FDA and is utilized as a nutrient supplement in foods like gelatins and puddings, as well as in oral hygiene products for its potential to prevent dental caries.[2][3] Its utility in pharmaceutical formulations stems from its favorable solubility compared to other calcium salts and its role in providing essential electrolytes.[1] This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.
Chemical Structure
Calcium 1-glycerophosphate is an organic calcium salt. The glycerophosphate anion can exist in two isomeric forms: the alpha (1-glycerophosphate) and beta (2-glycerophosphate) forms, which differ in the position of the phosphate group on the glycerol backbone.[1] The commercial product is typically a mixture of the calcium salt of (RS)-2,3-dihydroxypropyl phosphate (alpha-form) and calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate (beta-form), which may also be hydrated.[4][5]
Below is the 2D chemical structure of the alpha-isomer, Calcium 1-glycerophosphate.
Chemical and Physical Properties
The key chemical and physical properties of Calcium 1-glycerophosphate are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇CaO₆P | [2][6] |
| Molecular Weight | 210.14 g/mol | [2][6] |
| CAS Number | 126-95-4 (for 1-glycerophosphate) | [6] |
| 27214-00-2 (general, mixture of isomers) | [2][7] | |
| Appearance | White or almost white, fine, odorless, hygroscopic powder | [2][3] |
| Solubility | Sparingly soluble in water (approx. 1g in 50mL at 25°C). More soluble at lower temperatures. Practically insoluble in ethanol. Citric acid increases water solubility. | [4] |
| Melting Point | Decomposes at >170°C | [1][7] |
| IUPAC Name | calcium 2,3-dihydroxypropyl phosphate | [6] |
| Synonyms | Calcium alpha-glycerophosphate, Calcium glycerylphosphate | [6][7] |
| Calcium Content | 18.6% to 19.4% (calculated on the dried basis) | [4][5] |
| Stability | Stable under ordinary conditions of use and storage. | [4] |
Experimental Protocols
Synthesis of Calcium 1-Glycerophosphate
A common method for synthesizing Calcium 1-glycerophosphate involves the esterification of glycerol with phosphoric acid, followed by neutralization with a calcium source. One documented method is outlined below.[8][9]
Methodology:
-
Esterification: Pharmaceutical-grade glycerol and food-grade phosphoric acid are reacted in a reactor. For instance, 141g of glycerol, 41g of calcium dihydrogen phosphate, 115.3g of phosphoric acid, and 5.6g of citric acid are mixed.[9][]
-
Heating and Vacuum: The mixture is stirred and heated to 80°C to dissolve all solids. A vacuum is then applied, and the temperature is gradually increased to 140°C under a vacuum of 0.08 MPa and held for approximately 7.5 hours.[]
-
Dilution and Neutralization: After cooling, the reaction mixture is diluted with deionized water. A calcium hydroxide suspension is then added to adjust the pH of the system to 8.0-9.0.[8][]
-
Purification: The solution may be decolorized with activated carbon. Carbon dioxide can be bubbled through the filtrate to precipitate excess calcium hydroxide, followed by another filtration.[8]
-
Precipitation and Drying: The product is precipitated by adding ethanol to the filtrate. The resulting white precipitate is then dried, often using a spray dryer, to yield the final Calcium 1-glycerophosphate powder.[8][]
The following diagram illustrates a generalized workflow for the synthesis of Calcium 1-glycerophosphate.
Assay for Calcium Content
The calcium content is a critical quality attribute. A standard method for its determination is complexometric titration.[4]
Methodology:
-
Sample Preparation: Accurately weigh about 0.200 g of the substance and dissolve it in water.
-
Titration: Titrate the solution with a 0.1 M solution of sodium edetate (EDTA).
-
Endpoint Detection: The endpoint is determined using a suitable indicator, such as calconecarboxylic acid triturate.[11]
-
Calculation: The calcium content is calculated based on the volume of EDTA solution consumed, where 1 mL of 0.1 M sodium edetate is equivalent to 4.008 mg of Ca.[4]
Spectroscopic and Crystallographic Data
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra of Calcium 1-glycerophosphate show characteristic vibrations. Notably, vibrations in the range of 730-770 cm⁻¹ can be related to the P-O bond in the phosphate group.[12] This technique is useful for identifying the functional groups present in the molecule and for quality control purposes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed analyses are not widely published in the primary search results, ¹H NMR and ¹³C NMR would be essential for confirming the structure and purity of the compound, distinguishing between the alpha and beta isomers.[13]
X-ray Crystallography
X-ray diffraction studies have been conducted to understand the crystal structure of glycerophosphates.[14][15]
-
Calcium dl-α-glycerophosphate can exist in three crystal forms: anhydrate, monohydrate, and dihydrate.[15]
-
Calcium β-glycerophosphate has been found in two forms: anhydrate and monohydrate.[15]
-
The crystal structure of beta-calcium glycerophosphate (β-CaG) has been determined to be orthorhombic with the space group Pna2(1).[14]
-
In the β-CaG crystal structure, the glycerophosphate molecules act as bidentate ligands, coordinating to the calcium ion through the glycerol O(1) and phosphate O(22) atoms, and also through the phosphate O(22) and O(23) atoms.[14]
-
These studies reveal elaborate networks of calcium coordinations and hydrogen bonds that stabilize the crystal structure, forming stacked bilayer units.[14]
Conclusion
Calcium 1-glycerophosphate is a compound of significant interest in the pharmaceutical and nutritional sciences due to its role as a bioavailable source of calcium and phosphorus. Its chemical properties, including its unique solubility profile, make it a versatile ingredient. Understanding its structure, through spectroscopic and crystallographic methods, and the protocols for its synthesis and analysis are crucial for its application in research and product development. The information presented in this guide provides a foundational technical overview for professionals working with this important compound.
References
- 1. Calcium Glycerophosphate | C3H7CaO6P | CID 62820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. globalcalcium.com [globalcalcium.com]
- 3. eCFR :: 21 CFR 184.1201 -- Calcium glycerophosphate. [ecfr.gov]
- 4. Calcium Glycerophosphate EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]
- 5. cimasci.com [cimasci.com]
- 6. Calcium 1-glycerophosphate | C3H7CaO6P | CID 120096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CALCIUM GLYCEROPHOSPHATE | 27214-00-2 [chemicalbook.com]
- 8. Method for synthesizing calcium glycerinophosphate - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102127107B - Preparation method of calcium glycerophosphate with high calcium content - Google Patents [patents.google.com]
- 11. cimasci.com [cimasci.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Calcium binding to phospholipid: structural study of calcium glycerophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physicochemical Studies on Calcium Glycerophosphate. I. X-Ray Diffraction Study of Calcium Glycerophosphate Crystals and Their Water of Crystallization [jstage.jst.go.jp]
